Egfr WT/T790M-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr WT/T790M-IN-1 is a dual inhibitor targeting both the wild-type and T790M mutant forms of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the context of non-small cell lung cancer (NSCLC), where mutations in the EGFR gene, such as T790M, are known to confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) .
準備方法
The synthesis of Egfr WT/T790M-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity .
化学反応の分析
Egfr WT/T790M-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
科学的研究の応用
Egfr WT/T790M-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants.
Biology: Helps in understanding the signaling pathways involving EGFR and its role in cell proliferation and survival.
Medicine: Investigated for its potential in overcoming resistance in NSCLC patients who have developed the T790M mutation.
Industry: Utilized in the development of new therapeutic agents targeting EGFR mutations
作用機序
Egfr WT/T790M-IN-1 exerts its effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The compound is effective against both the wild-type and T790M mutant forms of EGFR, making it a valuable tool in overcoming resistance to earlier-generation TKIs .
類似化合物との比較
Egfr WT/T790M-IN-1 is unique in its dual inhibition of both wild-type and T790M mutant EGFR. Similar compounds include:
Osimertinib: A third-generation TKI that selectively inhibits T790M mutant EGFR.
Afatinib: A second-generation TKI that targets both wild-type and mutant EGFR but is less effective against T790M.
Gefitinib and Erlotinib: First-generation TKIs that are effective against wild-type EGFR but not against T790M mutants
This compound stands out due to its ability to target both forms of EGFR, providing a broader spectrum of activity and potential therapeutic benefits.
特性
分子式 |
C23H18N6O9 |
---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30) |
InChIキー |
PQRCJFXEOCWONW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。